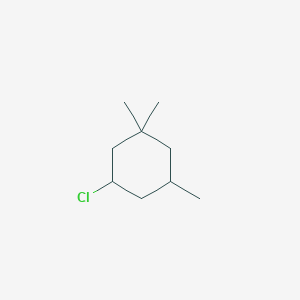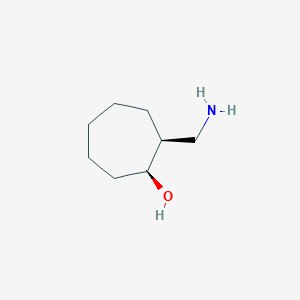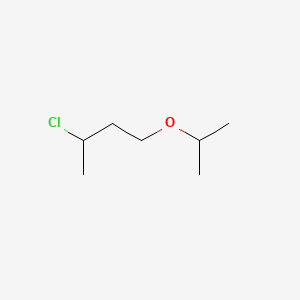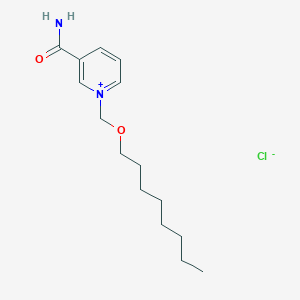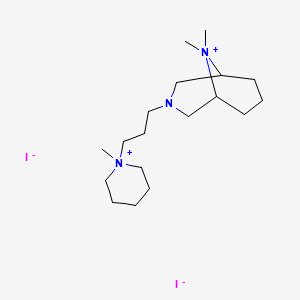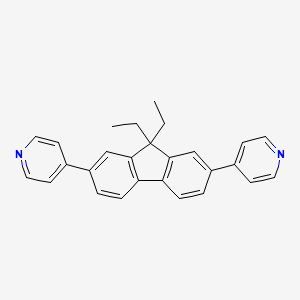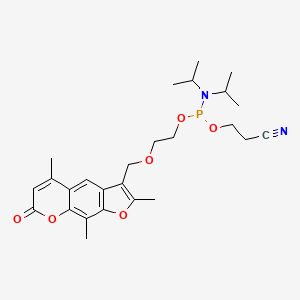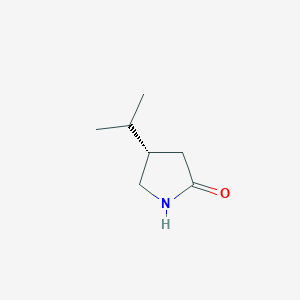
(4S)-4-(propan-2-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-(Propan-2-yl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is characterized by the presence of a propan-2-yl group attached to the fourth carbon of the pyrrolidinone ring. The stereochemistry of the compound is denoted by the (4S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(propan-2-yl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as (S)-proline or its derivatives.
Cyclization: The key step involves the cyclization of the starting material to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using suitable alkylating agents such as isopropyl bromide or isopropyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization.
Optimized Alkylation: Employing optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: (4S)-4-(Propan-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where the propan-2-yl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学研究应用
(4S)-4-(Propan-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and infections.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of (4S)-4-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context of use.
相似化合物的比较
(4R)-4-(Propan-2-yl)pyrrolidin-2-one: The enantiomer of (4S)-4-(propan-2-yl)pyrrolidin-2-one with different stereochemistry.
(4S)-4-(Methyl)pyrrolidin-2-one: A similar compound with a methyl group instead of a propan-2-yl group.
(4S)-4-(Ethyl)pyrrolidin-2-one: A compound with an ethyl group in place of the propan-2-yl group.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. The compound’s chiral nature and functional groups make it a valuable intermediate in various synthetic and research applications.
属性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC 名称 |
(4S)-4-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5(2)6-3-7(9)8-4-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m1/s1 |
InChI 键 |
YWJNZEJGGLBELP-ZCFIWIBFSA-N |
手性 SMILES |
CC(C)[C@@H]1CC(=O)NC1 |
规范 SMILES |
CC(C)C1CC(=O)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



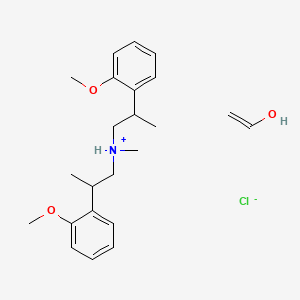
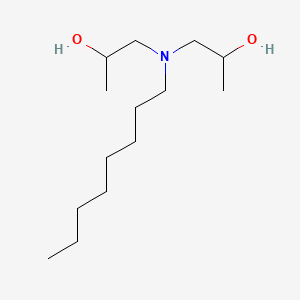
![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)
